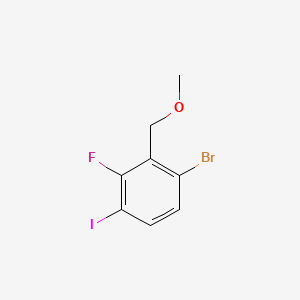
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a methoxymethyl-substituted benzene, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: The compound can participate in Sonogashira or Heck coupling reactions, forming carbon-carbon bonds with alkynes or alkenes
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halogenating Agents: NBS, Selectfluor, ICl for halogenation.
Oxidizing Agents: KMnO4, CrO3 for oxidation reactions.
Major Products:
Substituted Benzenes: Products of substitution reactions.
Aryl or Vinyl Derivatives: Products of coupling reactions.
Scientific Research Applications
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the fluorine and methoxymethyl groups.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks bromine and methoxymethyl groups.
1-Bromo-3-fluoro-2-iodobenzene: Similar but lacks the methoxymethyl group.
Uniqueness: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is unique due to the combination of three different halogens and a methoxymethyl group on the benzene ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7BrFIO |
|---|---|
Molecular Weight |
344.95 g/mol |
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-4-5-6(9)2-3-7(11)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
ZHMOHOWECACHIX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





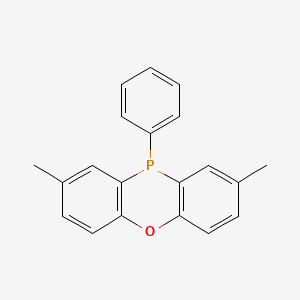
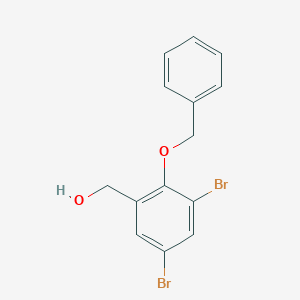
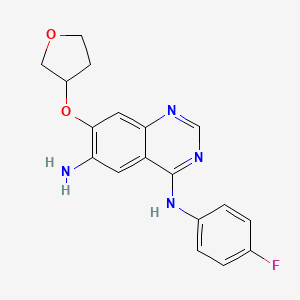
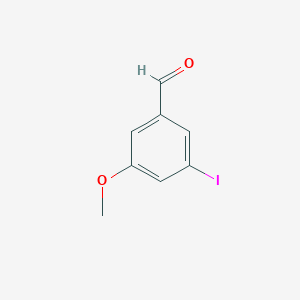

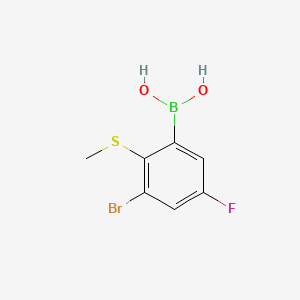


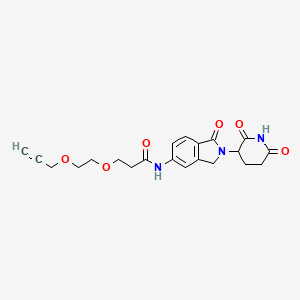
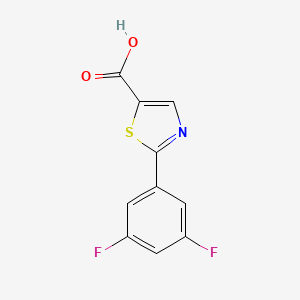
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
